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Introduction

Glycerophosphoinositol (GPI) anchors are complex glycolipids that attach a wide array of
proteins to the cell surface in eukaryotes. These GPI-anchored proteins (GPI-APs) play crucial
roles in various biological processes, including signal transduction, cell adhesion, and immune
responses.[1] The biosynthesis of GPI anchors is a highly conserved and complex process
involving multiple steps and numerous genes, primarily occurring in the endoplasmic reticulum.
[2] Defects in GPI synthesis can lead to severe developmental disorders and diseases, such as
paroxysmal nocturnal hemoglobinuria (PNH).[1] Given the importance of this pathway, a
thorough understanding of the genes involved and their functions is critical for both basic
research and the development of novel therapeutics.

The advent of CRISPR/Cas9 technology has revolutionized the study of gene function,
providing a powerful tool for precisely editing the genome.[3] This technology enables
researchers to create knockout or knock-in mutations in specific genes, allowing for the
detailed investigation of their roles in cellular processes. In the context of GPI synthesis,
CRISPR/Cas9 has been instrumental in systematically identifying and characterizing the genes
essential for this pathway.[1][4]

Application of CRISPR/Cas9 in GPI Synthesis Research
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CRISPR/Cas9 technology has been applied in several key ways to study the GPI synthesis
pathway:

o Genome-Wide Screens: Large-scale CRISPR knockout screens have been employed to
identify novel genes involved in GPI biosynthesis.[4][5] In these screens, a library of guide
RNAs (gRNASs) targeting every gene in the genome is introduced into a population of cells.
Cells with mutations in genes essential for GPI synthesis can be selected based on their
resistance to toxins that bind to GPI-anchored proteins, such as aerolysin.[4][6] This
approach has successfully identified both known and novel components of the GPI synthesis
machinery.

» Validation of Gene Function: Once candidate genes are identified, CRISPR/Cas9 is used to
create targeted knockouts of these genes in cell lines such as HEK293.[1][7] The resulting
knockout cells can then be analyzed to confirm the gene's role in GPI synthesis.

o Disease Modeling: CRISPR/Cas9 has been used to create animal models that mimic human
diseases caused by defects in GPI synthesis. For example, a mouse model for a specific
GPI-anchor deficiency was generated by introducing a patient-specific mutation using
CRISPR/Cas9, providing a valuable tool for studying the pathophysiology of the disease.[3]

[9]

Experimental Workflow for CRISPR/Cas9-Mediated
Knockout of GPI Synthesis Genes

A typical workflow for studying a gene involved in GPI synthesis using CRISPR/Cas9 involves
the design and cloning of gRNAs, delivery of the CRISPR/Cas9 components into cells,
selection and validation of knockout clones, and functional analysis of the resulting phenotype.
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Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.
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Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of a GPI
Synthesis Gene in HEK293 Cells

This protocol describes the generation of a clonal HEK293 cell line with a knockout of a target
gene involved in GPI synthesis.

Materials:

HEK293 cells

o DMEM with 10% FBS and 1% Penicillin-Streptomycin

e pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138) or similar vector
» Target gene-specific gRNA oligos

o Lipofectamine™ 3000 or other transfection reagent

e Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

o 96-well plates

o Genomic DNA extraction kit

e PCR reagents and primers flanking the gRNA target site

e T7 Endonuclease I kit

o Antibodies against GPl-anchored proteins (e.g., CD55, CD59) for flow cytometry

Fluorescently labeled secondary antibodies
Procedure:

e gRNA Design and Cloning:
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o Design two gRNAs targeting an early exon of the gene of interest using an online tool
(e.g., Benchling).

o Synthesize and anneal complementary oligos for each gRNA.

o Clone the annealed oligos into the pSpCas9(BB)-2A-GFP vector according to the
manufacturer's protocol.

Transfection of HEK293 Cells:
o Seed HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

o Transfect the cells with the gRNA-Cas9 plasmid using Lipofectamine™ 3000 following the
manufacturer's instructions.

Enrichment of Transfected Cells (Optional):

o 48 hours post-transfection, enrich for GFP-positive cells using fluorescence-activated cell
sorting (FACS) to increase the likelihood of obtaining knockout clones.

Single-Cell Cloning:

o 48-72 hours post-transfection, harvest the cells and perform serial dilutions to seed single
cells into 96-well plates.

o Alternatively, use FACS to sort single GFP-positive cells into individual wells of a 96-well
plate.

o Allow individual cells to grow into colonies over 2-3 weeks.

Screening for Knockout Clones:

o

Expand the individual clones into larger wells.

[¢]

Isolate genomic DNA from each clone.

[¢]

Perform PCR to amplify the genomic region targeted by the gRNA.
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o Use the T7 Endonuclease | assay or Sanger sequencing to screen for clones with
insertions or deletions (indels).

o Validation of Knockout:

o Confirm the knockout at the genomic level by Sanger sequencing of the PCR products
from positive clones to identify the specific indels in each allele.

o Validate the absence of the target protein by Western blot analysis.

Protocol 2: Flow Cytometry Analysis of GPI-Anchored
Protein Expression

This protocol is for quantifying the surface expression of GPl-anchored proteins on wild-type
and knockout cells.

Materials:

Wild-type and knockout HEK293 cells

e PBS

FACS buffer (PBS with 1% BSA)

Primary antibodies against GPI-anchored proteins (e.g., anti-CD55, anti-CD59)

Fluorescently labeled secondary antibody or fluorescently labeled primary antibody

Flow cytometer

Procedure:

e Cell Preparation:

o Harvest approximately 1 x 1076 cells per sample.

o Wash the cells once with cold PBS and resuspend in 100 pL of FACS buffer.

e Antibody Staining:
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o Add the primary antibody at the recommended concentration and incubate on ice for 30
minutes.

o Wash the cells twice with FACS buffer.

o If using an unlabeled primary antibody, resuspend the cells in 100 uL of FACS buffer
containing the fluorescently labeled secondary antibody and incubate on ice for 30
minutes in the dark.

o Wash the cells twice with FACS buffer.
o Flow Cytometry Analysis:
o Resuspend the cells in 500 pL of FACS buffer.

o Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained
cells.

o Use unstained and isotype control cells to set the gates.

Data Presentation

Table 1: Effect of CRISPR/Cas9-Mediated Knockout of
GPI Biosynthesis Genes on the Surface Expression of
GPI-Anchored Proteins in HEK293 Cells
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CD55 CD59
Expression (% Expression (% Reference
of WT) of WT)

Gene Protein
Knockout Function

N-
acetylglucosamin

PIGA <10% <10% [1]
yltransferase

subunit

GPI-N-
acetylglucosamin

|-

PIGL Y S <10% < 10% [1]
phosphatidylinosi
tol de-N-

acetylase

Phosphoethanol
PIGN amine ~50% ~50% [1]

transferase

Mannosyltransfer
PIGO <20% <20% [1]
ase lll

GPI-specific
PGAP2 phospholipase <10% <10% [1]
A2

Data are approximated from published flow cytometry histograms and represent the relative
mean fluorescence intensity compared to wild-type (WT) cells.

Table 2: Results from a Genome-Wide CRISPR Screen
for Genes Involved in GPI Biosynthesis
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Enrichment in GPI-
Gene Description Negative Cells (p- Reference
value)

Phosphatidylinositol
PIGA glycan anchor <0.001 [4]

biosynthesis class A

Phosphatidylinositol
PIGB glycan anchor <0.001 [4]
biosynthesis class B

Phosphatidylinositol
PIGC glycan anchor <0.001 [4]

biosynthesis class C

Phosphatidylinositol
PIGG glycan anchor <0.001 [4]

biosynthesis class G

Phosphatidylinositol
PIGH glycan anchor <0.001 [4]
biosynthesis class H

Phosphatidylinositol
PIGK glycan anchor <0.001 [4]

biosynthesis class K

Phosphatidylinositol
PIGM glycan anchor <0.001 [4]

biosynthesis class M

Phosphatidylinositol
PIGV glycan anchor <0.001 [4]
biosynthesis class V

Phosphatidylinositol
PIGW glycan anchor <0.001 [4]

biosynthesis class W

PIGX Phosphatidylinositol <0.001 [4]

glycan anchor
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biosynthesis class X

PIGY

Phosphatidylinositol
glycan anchor

biosynthesis class Y

<0.001

[4]

DPM1

Dolichol-phosphate
mannosyltransferase

subunit 1

<0.001

[4]

DPM2

Dolichol-phosphate
mannosyltransferase

subunit 2

<0.001

[4]

DPM3

Dolichol-phosphate
mannosyltransferase

subunit 3

<0.001

[4]

This table highlights a selection of significantly enriched genes identified in a genome-wide

screen for factors required for GPI biosynthesis.[4]

Visualizations
Diagram 1: Simplified GPI Biosynthesis Pathway
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Caption: Key steps in the GPI biosynthesis pathway.

Diagram 2: Logical Flow of a CRISPR-Based Screen for
GPI Synthesis Genes
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Caption: Logic of a CRISPR screen for GPI synthesis genes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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